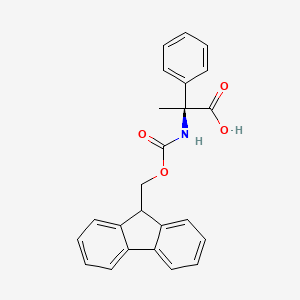
(S)-Fmoc-alpha-methyl-phenylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Fmoc-alpha-methyl-phenylglycine is a derivative of phenylglycine, a non-proteinogenic amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is widely used in peptide synthesis due to its ability to introduce chirality and its stability under various reaction conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Fmoc-alpha-methyl-phenylglycine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-alpha-methyl-phenylglycine.
Protection of the Amino Group: The amino group of (S)-alpha-methyl-phenylglycine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of (S)-alpha-methyl-phenylglycine are reacted with Fmoc-Cl under controlled conditions.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification: Industrial purification methods may include large-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Fmoc-alpha-methyl-phenylglycine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF or dichloromethane are used for peptide coupling.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields (S)-alpha-methyl-phenylglycine.
Peptide Products: Coupling reactions result in the formation of peptides with (S)-alpha-methyl-phenylglycine as a residue.
Substituted Derivatives: Electrophilic substitution yields various substituted phenylglycine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Fmoc-alpha-methyl-phenylglycine has numerous applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, serving as a chiral building block.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is explored for its potential in drug design and development, particularly in the synthesis of peptide-based therapeutics.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-Fmoc-alpha-methyl-phenylglycine involves its role as a chiral building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the incorporation of (S)-alpha-methyl-phenylglycine into peptides. The chirality of the compound influences the overall conformation and activity of the resulting peptides.
Vergleich Mit ähnlichen Verbindungen
(S)-Fmoc-phenylglycine: Similar structure but lacks the methyl group on the alpha carbon.
(S)-Fmoc-alpha-methyl-alanine: Similar structure but has a methyl group instead of a phenyl group on the alpha carbon.
(S)-Fmoc-alpha-methyl-leucine: Similar structure but has a larger aliphatic side chain.
Uniqueness: (S)-Fmoc-alpha-methyl-phenylglycine is unique due to the presence of both the Fmoc protecting group and the phenyl group on the alpha carbon. This combination imparts specific steric and electronic properties, making it a valuable building block in peptide synthesis.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVVPDORCZLJU-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














